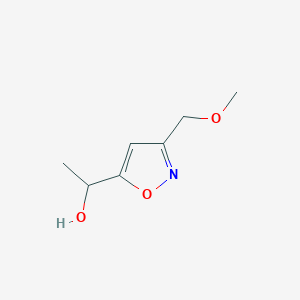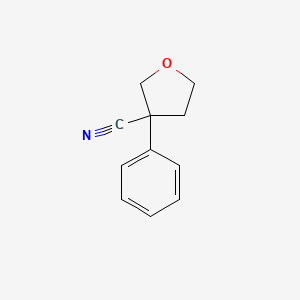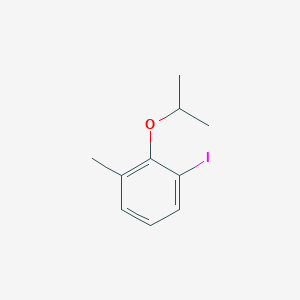
3-Iodo-2-isopropoxytoluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-2-isopropoxytoluene: is an organic compound with the molecular formula C10H13IO It is a derivative of toluene where the hydrogen atoms at the 3rd position are replaced by an iodine atom and at the 2nd position by an isopropoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-isopropoxytoluene typically involves the iodination of 2-isopropoxytoluene. A common method includes the use of iodine and a suitable oxidizing agent such as nitric acid to facilitate the electrophilic substitution reaction. The reaction is carried out under controlled conditions to ensure the selective iodination at the 3rd position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the desired product, often using techniques such as fractional distillation or recrystallization to achieve high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 3-Iodo-2-isopropoxytoluene can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, or other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 3-cyano-2-isopropoxytoluene, 3-hydroxy-2-isopropoxytoluene, etc.
Oxidation Products: Oxidation can lead to the formation of 3-iodo-2-isopropoxybenzoic acid or other related compounds.
Aplicaciones Científicas De Investigación
Chemistry: 3-Iodo-2-isopropoxytoluene is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the manufacture of specialty chemicals, including dyes, pigments, and polymers. Its reactivity makes it suitable for various chemical transformations required in industrial processes.
Mecanismo De Acción
The mechanism of action of 3-Iodo-2-isopropoxytoluene in chemical reactions involves the electrophilic nature of the iodine atom, which can be readily substituted by nucleophiles. The isopropoxy group can also participate in various chemical transformations, contributing to the compound’s reactivity. The molecular targets and pathways would depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
3-Iodotoluene: Similar structure but lacks the isopropoxy group.
2-Iodo-4-isopropoxytoluene: Another isomer with different substitution positions.
3-Iodo-2-methoxytoluene: Similar but with a methoxy group instead of an isopropoxy group.
Uniqueness: 3-Iodo-2-isopropoxytoluene is unique due to the presence of both an iodine atom and an isopropoxy group, which confer distinct chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H13IO |
|---|---|
Peso molecular |
276.11 g/mol |
Nombre IUPAC |
1-iodo-3-methyl-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C10H13IO/c1-7(2)12-10-8(3)5-4-6-9(10)11/h4-7H,1-3H3 |
Clave InChI |
CYWGKQIXUCLABJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)I)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


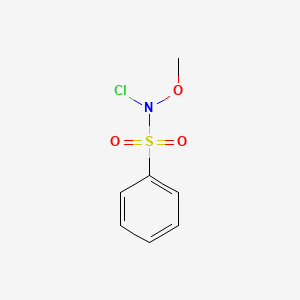

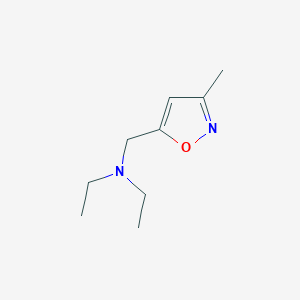




![2-Chloro-6-iodobenzo[d]oxazole](/img/structure/B12868056.png)

![2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12868065.png)
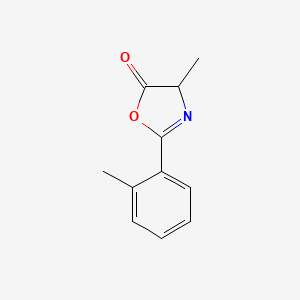
![7-Isopropyl-2-methylbenzo[d]oxazole](/img/structure/B12868085.png)
